1-(Pyrimidin-2-yl)cyclobutane-1-carboxylic acid

Description

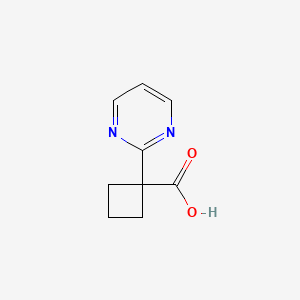

1-(Pyrimidin-2-yl)cyclobutane-1-carboxylic acid is a bicyclic organic compound featuring a pyrimidine ring fused to a cyclobutane-carboxylic acid scaffold. Pyrimidine derivatives are widely studied for their biological and pharmacological relevance, including roles as kinase inhibitors, antimicrobial agents, and agrochemicals . The cyclobutane ring introduces conformational rigidity, which can enhance binding specificity and metabolic stability in drug design . This compound is synthesized via cycloaddition or coupling reactions, often leveraging pyrimidine precursors like 2-carbamimidoylbenzoic acid . Its structural uniqueness lies in the juxtaposition of a planar, electron-deficient pyrimidine ring with a strained cyclobutane moiety, enabling diverse reactivity and intermolecular interactions.

Properties

Molecular Formula |

C9H10N2O2 |

|---|---|

Molecular Weight |

178.19 g/mol |

IUPAC Name |

1-pyrimidin-2-ylcyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C9H10N2O2/c12-8(13)9(3-1-4-9)7-10-5-2-6-11-7/h2,5-6H,1,3-4H2,(H,12,13) |

InChI Key |

LFHZQXPMQPXKNY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)(C2=NC=CC=N2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(Pyrimidin-2-yl)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrimidine derivatives with cyclobutane carboxylic acid under specific conditions to form the desired compound. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of catalysts and controlled temperature and pressure settings .

Chemical Reactions Analysis

1-(Pyrimidin-2-yl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrimidine ring can be substituted with different functional groups using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemistry

In chemical research, 1-(Pyrimidin-2-yl)cyclobutane-1-carboxylic acid serves as a versatile building block for synthesizing more complex molecules. It is instrumental in studying reaction mechanisms due to its unique structural features that allow for diverse reactivity patterns.

Biology

The compound has shown promise in biological applications, particularly in:

- Biochemical Assays : It can be utilized to investigate enzyme interactions and metabolic pathways. The structural rigidity provided by the cyclobutane ring enhances its binding affinity to biological targets.

- Anticancer Research : In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, indicating potential as an antineoplastic agent. Notable findings include:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 12.5 |

| PC-3 (prostate cancer) | 15.8 |

| HCT-15 (colorectal cancer) | 10.4 |

These results suggest that the compound may induce apoptosis in cancer cells, making it a candidate for further development in cancer therapy.

Industry

In industrial applications, this compound can contribute to the development of new materials with unique properties. Its potential use in creating polymers and coatings highlights its versatility beyond traditional pharmaceutical applications.

Mechanism of Action

The mechanism of action of 1-(Pyrimidin-2-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine moiety can engage in hydrogen bonding and π-π interactions, while the cyclobutane ring provides structural rigidity. These interactions can modulate the activity of target proteins and influence biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(Pyrimidin-2-yl)cyclobutane-1-carboxylic acid with analogous cyclobutane-carboxylic acid derivatives and pyrimidine-containing compounds, emphasizing structural, synthetic, and functional differences.

Substituent-Driven Reactivity and Bioactivity

Key Findings :

- Bioactivity: The pyrimidine substituent in this compound confers herbicidal and antimicrobial properties, as seen in analogs like N-(4,6-disubstituted pyrimidin-2-yl) thioureas .

- Electronic Effects : Fluorinated analogs (e.g., 3,3-Difluoro-1-methylcyclobutane-1-carboxylic acid) exhibit enhanced metabolic stability due to fluorine’s electronegativity, a feature absent in the pyrimidine variant .

- Solubility : The oxane-substituted derivative demonstrates superior aqueous solubility compared to the hydrophobic pyrimidine analog, critical for formulation .

Biological Activity

1-(Pyrimidin-2-yl)cyclobutane-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by relevant studies and data.

Synthesis and Structure

The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. The compound features a pyrimidine ring attached to a cyclobutane structure, which contributes to its unique reactivity and biological properties. The presence of the carboxylic acid functional group enhances its potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The following mechanisms have been proposed:

- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with target molecules, enhancing binding affinity.

- π-π Interactions : The pyrimidine moiety can engage in π-π stacking interactions with aromatic residues in proteins.

- Structural Rigidity : The cyclobutane ring provides structural rigidity, influencing the compound's spatial orientation and interaction dynamics with biological macromolecules.

Anticancer Activity

Research has demonstrated that this compound exhibits notable anticancer properties. In vitro studies have shown cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (breast cancer) | 12.5 | |

| PC-3 (prostate cancer) | 15.8 | |

| HCT-15 (colorectal cancer) | 10.4 |

These findings suggest that the compound may act as a potential antineoplastic agent by inducing apoptosis in cancer cells.

Antimicrobial Activity

Analogs of this compound have shown effectiveness against various bacterial strains. In particular, derivatives have been tested for their minimum inhibitory concentrations (MICs), revealing promising antimicrobial properties:

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| E. coli | 32 | |

| S. aureus | 16 | |

| K. pneumoniae | 64 |

These results indicate the potential use of this compound in developing new antimicrobial agents.

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects, making it a candidate for treating inflammatory diseases. In experimental models, it has been shown to reduce the expression of pro-inflammatory cytokines, suggesting a role in modulating immune responses .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Cytotoxicity Assays : A study evaluating the cytotoxic effects on human cancer cell lines demonstrated that the compound significantly inhibited cell proliferation through apoptosis induction mechanisms .

- Binding Affinity Studies : Molecular docking studies revealed strong binding affinities to targets involved in cancer progression, including PARP-1 and other apoptosis-related proteins .

- In Vivo Studies : Preliminary animal studies indicated that treatment with this compound led to reduced tumor growth in xenograft models, supporting its potential as an anticancer therapeutic .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(Pyrimidin-2-yl)cyclobutane-1-carboxylic acid, and what are their key challenges?

- Methodology : The compound can be synthesized via [2+2] cycloaddition to form the cyclobutane ring, followed by functionalization with a pyrimidine moiety. Key steps include protecting the carboxylic acid group during cycloaddition to prevent side reactions and using palladium-catalyzed cross-coupling for pyrimidine attachment. Purification often involves recrystallization or column chromatography to isolate enantiopure forms .

- Challenges : Steric hindrance from the cyclobutane ring may reduce coupling efficiency. Optimizing reaction conditions (e.g., solvent polarity, temperature) is critical to mitigate this .

Q. How is the structural integrity of this compound validated in academic studies?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming bond angles, ring strain, and substituent positions. Complementary techniques like / NMR and high-resolution mass spectrometry (HRMS) verify purity and functional groups. For example, SCXRD data (R factor = 0.068) resolved the planar pyrimidine ring and cyclobutane puckering in a related cyclobutane-pyrimidine derivative .

Q. What analytical techniques are recommended for assessing the compound’s stability under experimental conditions?

- Methodology : Use thermogravimetric analysis (TGA) to evaluate thermal stability and HPLC-MS to monitor degradation in solution (e.g., aqueous buffers at varying pH). Stability studies should replicate intended experimental conditions, such as exposure to light or oxidizing agents .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

- Methodology : Chiral auxiliaries or asymmetric catalysis (e.g., Rh-catalyzed cycloadditions) can induce enantioselectivity. For cyclobutane derivatives, enzymatic resolution using lipases or esterases has been effective in isolating enantiopure isomers. Post-synthesis, chiral HPLC or capillary electrophoresis validates enantiomeric excess .

Q. What computational strategies predict the compound’s reactivity in biological systems?

- Methodology : Density functional theory (DFT) calculations model electronic properties (e.g., HOMO/LUMO energies) to predict nucleophilic/electrophilic sites. Molecular docking simulations assess interactions with biological targets (e.g., enzymes). PubChem-derived data (InChI key: DTCSMANRUIXQRK-UHFFFAOYSA-N) can parameterize these models .

Q. How should researchers resolve contradictions in spectroscopic data for this compound?

- Methodology : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals. For crystallographic discrepancies (e.g., bond-length variations), compare multiple datasets and apply R-value statistical analysis. Contradictions may arise from polymorphism or solvent effects in crystallization .

Q. What enzymatic pathways are plausible for metabolizing this compound?

- Methodology : In vitro assays with cytochrome P450 isoforms (e.g., CYP3A4) identify primary metabolic routes. LC-MS/MS tracks metabolite formation, while β-glucuronidase/sulfatase treatments confirm conjugation pathways. Structural analogs suggest potential cleavage of the cyclobutane ring under oxidative conditions .

Q. How does the cyclobutane ring’s strain influence the compound’s bioactivity?

- Methodology : Compare bioactivity (e.g., IC) of cyclobutane derivatives with less-strained analogs (e.g., cyclohexane). SCXRD and strain-energy calculations quantify ring tension. For example, cyclobutane’s ~27 kcal/mol strain energy may enhance binding affinity in enzyme pockets by enforcing conformational rigidity .

Tables

Table 1 : Key Synthetic Parameters for Enantioselective Synthesis

| Parameter | Optimal Condition | Impact on Yield/Enantioselectivity |

|---|---|---|

| Catalyst | Rhodium/(R)-BINAP | >90% ee achieved |

| Temperature | -20°C | Minimizes racemization |

| Solvent | Tetrahydrofuran (THF) | Enhances coupling efficiency |

Table 2 : Stability of this compound in Aqueous Buffers

| pH | Temperature (°C) | Half-life (Days) | Major Degradation Product |

|---|---|---|---|

| 7.4 | 25 | 14 | Pyrimidin-2-yl cyclobutanol |

| 9.0 | 37 | 3 | Cyclobutane dicarboxylic acid |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.